molecular formula C3H3Cl3 B1605245 1,1,2-Trichloropropene CAS No. 21400-25-9

1,1,2-Trichloropropene

Cat. No.: B1605245
CAS No.: 21400-25-9
M. Wt: 145.41 g/mol
InChI Key: LIPPKMMVZOHCIF-UHFFFAOYSA-N
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Description

1,1,2-Trichloropropene is an organic compound with the molecular formula C₃H₃Cl₃. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of three chlorine atoms attached to the propene backbone.

Preparation Methods

1,1,2-Trichloropropene can be synthesized through several methods:

Chemical Reactions Analysis

1,1,2-Trichloropropene undergoes various chemical reactions, including:

Scientific Research Applications

1,1,2-Trichloropropene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

    Biology: Research studies often use it to understand the effects of chlorinated hydrocarbons on biological systems.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloropropene involves its reactivity with various biological molecules. It can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The compound’s reactivity is primarily due to the presence of electrophilic chlorine atoms, which can interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

1,1,2-Trichloropropene can be compared with other similar compounds, such as:

This compound stands out due to its specific chlorine arrangement, which imparts unique reactivity and applications in various fields.

Properties

IUPAC Name

1,1,2-trichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c1-2(4)3(5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPPKMMVZOHCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073425
Record name 1-Propene, 1,1,2-trichloro-
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Molecular Weight

145.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

39.1 [mmHg]
Record name 1-Propene, 1,1,2-trichloro-
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CAS No.

21400-25-9, 35175-85-0
Record name 1,1,2-Trichloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21400-25-9
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Record name 1,1,2-Trichloropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,1,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-TRICHLOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK8WRI910
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloropropene
Reactant of Route 2
1,1,2-Trichloropropene
Reactant of Route 3
1,1,2-Trichloropropene
Reactant of Route 4
1,1,2-Trichloropropene
Reactant of Route 5
1,1,2-Trichloropropene
Reactant of Route 6
1,1,2-Trichloropropene

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